molecular formula C13H26O B167391 Cyclododecylmethanol CAS No. 1892-12-2

Cyclododecylmethanol

Cat. No. B167391
CAS RN: 1892-12-2
M. Wt: 198.34 g/mol
InChI Key: JQYWAZNRRQRPNN-UHFFFAOYSA-N
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Description

Cyclododecylmethanol is a chemical compound with the molecular formula C13H26O . It has an average mass of 198.345 Da and a monoisotopic mass of 198.198364 Da . The molecule contains a total of 40 bonds, including 14 non-H bonds, 1 rotatable bond, 1 twelve-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

The structure of Cyclododecylmethanol includes a twelve-membered ring and a hydroxyl group . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Cyclododecylmethanol molecule .


Physical And Chemical Properties Analysis

Cyclododecylmethanol has a molecular formula of C13H26O, an average mass of 198.345 Da, and a monoisotopic mass of 198.198364 Da . It contains a total of 40 bonds, including 14 non-H bonds, 1 rotatable bond, 1 twelve-membered ring, 1 hydroxyl group, and 1 primary alcohol .

Scientific Research Applications

Cyclodextrin-Based Pharmaceutics

Cyclodextrins, including compounds like Cyclododecylmethanol, are crucial in pharmaceutical applications. Their ability to form water-soluble inclusion complexes with small molecules enhances drug bioavailability. Cyclodextrin-containing polymers are particularly noted for their role in drug delivery, offering unique capabilities for delivering nucleic acids (Davis & Brewster, 2004).

Applications in Various Industries

Cyclodextrins have broad applications beyond pharmacy, extending to food, cosmetics, catalysis, chromatography, biotechnology, nanotechnology, and textiles. Their structure, featuring a hydrophobic cavity, enables them to form inclusion complexes with various molecules through host-guest interactions. This versatility has been the subject of fundamental studies and practical applications (Crini et al., 2018).

Cyclodextrin Functionalized Polymers

Cyclodextrin chemistry, including Cyclododecylmethanol derivatives, has opened numerous research areas, especially in polymer chemistry for drug delivery. Cyclodextrins are valued for their water solubility, non-toxic nature, and ease of functionalization, making them suitable for creating polymers with attached cyclodextrins for drug delivery applications (Zhou & Ritter, 2010).

Historical Overview and Development

Historically, Cyclodextrins have been essential in advancing chemistry, biology, health science, and agriculture. Their unique structure allows for the encapsulation of other compounds, leading to a multitude of applications across different industries. This includes their pivotal role in the development of the pharmaceutical, food, and textile industries (Morin-Crini et al., 2021).

Conservation and Restoration Applications

Cyclododecane, specifically, has been utilized as a temporary consolidant for weak or friable materials. Its application in both porous and nonporous substrates, particularly in the field of conservation and restoration of historical artifacts, demonstrates its versatility and effectiveness (Stein et al., 2000).

Cyclodextrin-Based Nanosponges

Cyclodextrin-based nanosponges are another area of application. These highly cross-linked polymers have been employed mainly in pharmaceutical applications as drug delivery systems. Their ability to respond to environmental stimuli like pH and temperature makes them especially useful in targeted drug delivery (Caldera et al., 2017).

Cyclodextrin in Drug Delivery Systems

Cyclodextrins are notable for their role in enhancing drug solubility, stability, and bioavailability. They form inclusion complexes with hydrophobic drugs and have been used in various novel drug delivery systems like liposomes and nanoparticles. This highlights their significance in the pharmaceutical industry (Challa et al., 2005).

properties

IUPAC Name

cyclododecylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYWAZNRRQRPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172316
Record name Hydroxymethylcyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclododecylmethanol

CAS RN

1892-12-2
Record name Cyclododecanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1892-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxymethylcyclododecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclododecanemethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100761
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Record name Hydroxymethylcyclododecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxymethylcyclododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.977
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclododecylmethanol
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Cyclododecylmethanol
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Cyclododecylmethanol
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Cyclododecylmethanol
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Cyclododecylmethanol
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Cyclododecylmethanol

Citations

For This Compound
6
Citations
S Kusumoto, T Tatsuki, K Nozaki - Angewandte Chemie, 2015 - Wiley Online Library
… The three main products were the retro-hydroformylation product cyclododecene (1), the decarbonylation product cyclododecane (2), and cyclododecylmethanol (3), which results from …
Number of citations: 54 onlinelibrary.wiley.com
Z Wu, Y Hu, W Shu - Journal of Applied Polymer Science, 2010 - Wiley Online Library
The production of smoke, carbon monoxide (CO), and carbon dioxide (CO 2 ) were investigated with cone calorimetry testing when low‐density polyethylene (LDPE), LDPE treated with …
Number of citations: 36 onlinelibrary.wiley.com
T Terashima, T Sugita, K Fukae, M Sawamoto - Macromolecules, 2014 - ACS Publications
… In 100 mL round-bottomed flask filled with argon, methacryloyl chloride (11.37 mmol, 1.1 mL) was added to a solution of cyclododecylmethanol (12.51 mmol, 2.9 g) and triethylamine (…
Number of citations: 213 pubs.acs.org
G Schmutzer, V Avram, I Feher, L David… - AIP Conference …, 2012 - pubs.aip.org
The volatile composition of alcoholic beverage was studied by headspace solid-phase microextraction (HSSPME) method and gas chromatography – mass spectrometry (GC-MS). …
Number of citations: 1 pubs.aip.org
SS El-Hawary, ME El-Tantawy… - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
Volatile constituents of Opuntia ficus indica (L.) Mill (prickly pear or nopal cactus) cladodes, fruits peel and fruits pulp were prepared by hydrodistillation. The chemical composition was …
Number of citations: 4 ejchem.journals.ekb.eg
A Dash - 2012 - ethesis.nitrkl.ac.in
Energy crisis have led to a vast research on various alternative sources of energy in order to cope up with the growth in standard of living of all human beings across the world. And …
Number of citations: 4 ethesis.nitrkl.ac.in

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